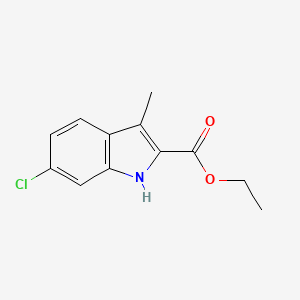
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound with the molecular formula C24H34Cl4O4. It is an ester derivative of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., copper powder).
Major Products:
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.
Substitution: Substituted derivatives of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate.
Scientific Research Applications
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, its role as a plasticizer involves the interaction with polymer chains, enhancing their flexibility and reducing brittleness .
Comparison with Similar Compounds
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can be compared with other similar compounds, such as:
Dioctyl phthalate: Another ester used as a plasticizer, but with different chemical properties and applications.
Dioctyl terephthalate: Similar in structure but lacks the chlorine atoms, leading to different reactivity and applications.
Dioctyl adipate: A plasticizer with a different dicarboxylate backbone, resulting in distinct physical and chemical properties.
Properties
CAS No. |
38532-99-9 |
|---|---|
Molecular Formula |
C24H34Cl4O4 |
Molecular Weight |
528.3 g/mol |
IUPAC Name |
dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
WGCOZZYDJXJXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)




![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)


